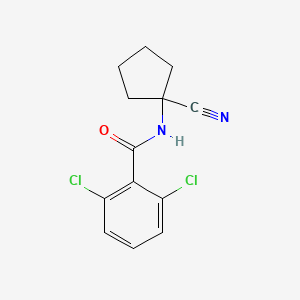![molecular formula C8H8N2OS2 B1367878 3,5-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 51486-14-7](/img/structure/B1367878.png)
3,5-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Vue d'ensemble
Description
3,5-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a chemical compound with the CAS Number: 51486-14-7 . It has a molecular weight of 212.3 . The IUPAC name for this compound is 3,5-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8N2OS2/c1-4-3-13-6-5(4)7(11)10(2)8(12)9-6/h3H,1-2H3,(H,9,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.29 . The molecular formula is C8H8N2OS2 . The compound should be stored at room temperature .Applications De Recherche Scientifique
Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have been shown to possess antimicrobial properties. For instance, certain derivatives have demonstrated high affinity to the TrmD inhibitor’s binding site, which is significant in the context of antimicrobial activity against pathogens like Haemophilus influenzae .
Proteomics Research
The compound is available for purchase as a biochemical for proteomics research, indicating its potential use in the study of proteins and their functions .
Lipoxygenase Inhibitors
Some thieno[2,3-d]pyrimidine derivatives have been evaluated as lipoxygenase (LOX) inhibitors, suggesting potential antioxidant and anticancer activity .
Antibacterial and Antifungal Activities
Certain derivatives have shown significant antibacterial and antifungal activities against a variety of microorganisms, including Pseudomonas sp., Escherichia coli, Streptococcus lactis, Bacillus subtilis, Aspergillus niger, Penicillium sp., Candida albicans, and Rhodotorula ingeniosa .
Photodynamic Therapy
A fluorescent thieno[3,4-d]pyrimidine derivative has been highlighted for its potential as a photosensitizer in photodynamic therapy for the treatment of skin cancer cells .
Cancer Treatment
Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents . Additionally, some derivatives have shown excellent antineoplastic activity against prostate cancer with promising IC 50 values .
7. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition Newly synthesized thieno[2,3-d]pyrimidine-derived compounds have been designed to target VEGFR-2, an important receptor in angiogenesis related to cancer growth. These compounds were tested for their abilities to inhibit VEGFR-2 and prevent cancer cell growth .
MDPI - Sci. Pharm. Santa Cruz Biotechnology MDPI - Molecules EJChem Semantic Scholar RSC - New Journal of Chemistry SpringerLink RSC - RSC Advances
Safety and Hazards
Mécanisme D'action
Target of Action
Thieno[2,3-d]pyrimidines, a class of compounds to which this molecule belongs, have been found to inhibit trmd, a protein found in haemophilus influenzae .
Mode of Action
Thieno[2,3-d]pyrimidines are known to interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
The inhibition of trmd by thieno[2,3-d]pyrimidines can potentially disrupt the protein synthesis process in bacteria .
Pharmacokinetics
The compound’s molecular weight of 2123 suggests that it may have good bioavailability, as molecules under 500 Daltons generally have better absorption and distribution.
Result of Action
Some thieno[2,3-d]pyrimidines have demonstrated antimicrobial activity against mycobacterium tuberculosis h37ra (atcc 25177) and mycobacterium bovis bcg (atcc 35743) .
Propriétés
IUPAC Name |
3,5-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS2/c1-4-3-13-6-5(4)7(11)10(2)8(12)9-6/h3H,1-2H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSMOJFPRPGPRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=O)N(C(=S)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588044 | |
| Record name | 3,5-Dimethyl-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
CAS RN |
51486-14-7 | |
| Record name | 2,3-Dihydro-3,5-dimethyl-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51486-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




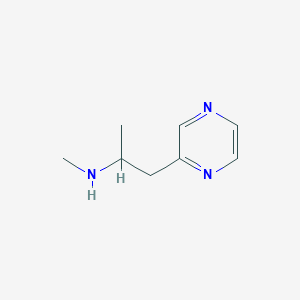
![1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1367800.png)


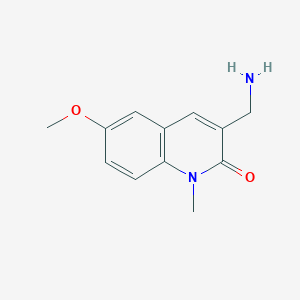
![4-[(6-Methylpyrimidin-4-yl)amino]butanoic acid](/img/structure/B1367810.png)

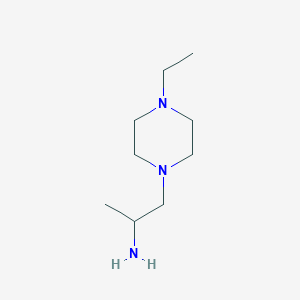

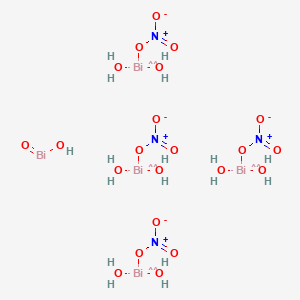

![7-Methoxy-5-azaspiro[2.4]heptane](/img/structure/B1367834.png)
